molecular formula C10H7NO3 B3026822 6-Hydroxyquinoline-3-carboxylic acid CAS No. 1137826-05-1

6-Hydroxyquinoline-3-carboxylic acid

Cat. No. B3026822
CAS RN: 1137826-05-1
M. Wt: 189.17
InChI Key: OKIIDYYKVMNMGL-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3 . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine ring .


Synthesis Analysis

The synthesis of 6-Hydroxyquinoline-3-carboxylic acid and its analogs involves several reactions including Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The structures of the synthesized compounds were determined using UV-Vis, FT-IR, and NMR .


Molecular Structure Analysis

The molecular structure of 6-Hydroxyquinoline-3-carboxylic acid was determined using various spectroscopic techniques. The IR spectrum showed characteristic peaks for acid-OH, C-H stretch, acidic C=O, imine C=N, and aromatic C=C . The NMR spectrum provided information about the chemical environment of the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Hydroxyquinoline-3-carboxylic acid, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Scientific Research Applications

Anticancer Activity

6-HQCA has garnered attention for its potential as an anticancer agent. Studies have shown that it inhibits cancer cell growth by interfering with cellular processes. For instance, the compound 5,7-dibromo-8-hydroxyquinoline demonstrated promising anticancer activity against HeLa, HT29, and C6 cell lines . Researchers continue to explore its mechanisms and evaluate its efficacy in various cancer types.

Safety and Hazards

While specific safety and hazard information for 6-Hydroxyquinoline-3-carboxylic acid is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Quinoline derivatives, including 6-Hydroxyquinoline-3-carboxylic acid, have a broad range of biological activities and have been explored for their potential in drug discovery . Future research could focus on further exploring the therapeutic value of these compounds and developing them into potent lead compounds for various pharmacological applications .

properties

IUPAC Name

6-hydroxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-1-2-9-6(4-8)3-7(5-11-9)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIIDYYKVMNMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730542
Record name 6-Hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1137826-05-1
Record name 6-Hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxyquinoline-3-carboxylic acid (2.5 g, 12.3 mmol) was suspended in anhydrous dichloromethane (20 mL) under nitrogen; the suspension was cooled to −78° C. A solution of BBr3 in dichloromethane (100 mL of 1M solution, 100 mmol) was added dropwise. The mixture was stirred for 30 min at −78° C., warmed slowly to RT, and allowed to stir at room temperature overnight. The reaction was quenched by dropwise addition of ice-water. The resulting solids were collected by filtration, and washed with water to yield 3.2 g (97%) of 6-hydroxyquinoline-3-carboxylic acid as an HBr salt. LCMS: >98%; MS: 190.27 (M+1, free base).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 6-methoxyquinoline-3-carboxylate (500 mg, 2.0 mmol) in 48% aq. HBr (5 mL) was subjected to MWI at 140° C. for 5 min. 6-Hydroxyquinoline-3-carboxylic acid precipitated from the reaction mixture and was collected by filtration. 1H NMR (300 MHz, CD3OD): δ 9.50 (d, 1H), 9.36 (d, 1H), 8.18 (d, 1H), 7.83 (dd, 1H), and 7.64 (d, 1H). LCMS: (FA) ES+ 190.1.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

6-Methoxyquinoline-3-carboxylic acid (0.75 g, 3.69 mmol) was placed in a 20 mL microwave vial fitted with a stirbar. The solid was suspended in acetic acid (7 mL) and hydrobromic acid (48% in water, 3.5 mL) was added. The vial was capped and the suspension was carefully heated under microwave irradiation at 140° C. for 1 h. After reaction, the vial was thoroughly cooled to room temperature and very carefully vented with an 18 g needle in a fume hood prior to opening. The solids were collected by filtration and washed with ethyl acetate to afford the title product as a solid (0.678 g, 91%). LC-MS: (FA) ES+ 190; 1H NMR (400 MHz, d6-DMSO) δ ppm 10.68 (br s, 1H), 9.26 (d, J=1.9 Hz, 1H), 9.14 (d, J=1.3 Hz, 1H), 8.08 (d, J=9.1 Hz, 1H), 7.62 (dd, J=9.1, 2.7 Hz, 1H), 7.52 (d, J=2.7 Hz, 1H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
needle
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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